1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

説明

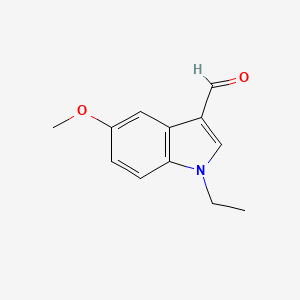

Structure

3D Structure

特性

IUPAC Name |

1-ethyl-5-methoxyindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-13-7-9(8-14)11-6-10(15-2)4-5-12(11)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTHZIJUZYTAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390313 | |

| Record name | 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842975-56-8 | |

| Record name | 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

This technical guide provides an in-depth analysis of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde , a specialized heterocyclic building block used in pharmaceutical research and organic synthesis.

CAS Number: 842975-56-8[1][2][3][4]

Executive Summary

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is a trisubstituted indole derivative serving as a critical intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and receptor modulators.[1][2][3] Distinguished by its electron-rich 5-methoxy group and the N-ethyl steric handle, this compound offers unique electronic and solubility profiles compared to its N-methyl or N-unsubstituted analogs. It is primarily utilized to introduce the indole-3-carboxaldehyde scaffold into complex molecules via condensation reactions (e.g., Knoevenagel, Schiff base formation) or reductive aminations.

Chemical Identity & Physicochemical Properties[2][5][6][7][8][9]

| Property | Data |

| CAS Number | 842975-56-8 |

| IUPAC Name | 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde |

| Synonyms | 1-Ethyl-5-methoxyindole-3-carboxaldehyde; 3-Formyl-1-ethyl-5-methoxyindole |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| SMILES | CCN1C=C(C=O)C2=C1C=CC(OC)=C2 |

| Appearance | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water |

| Melting Point | Predicted range:[4][5] 95–105 °C (Based on structural analogs) |

Synthetic Pathways & Production

The synthesis of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is most efficiently achieved through the Vilsmeier-Haack formylation of the pre-alkylated indole.[4] This route avoids the regioselectivity issues often encountered when alkylating the aldehyde directly.

Method A: Vilsmeier-Haack Formylation (Preferred)

This protocol relies on the electrophilic aromatic substitution at the electron-rich C3 position of the indole ring.

Reagents:

-

Substrate: 1-Ethyl-5-methoxyindole

-

Reagent: Phosphoryl chloride (

) -

Solvent:

-Dimethylformamide (DMF)

Step-by-Step Protocol:

-

Vilsmeier Reagent Formation: In a dried flask under inert atmosphere (

), cool anhydrous DMF (3.0 equiv) to 0°C. Add -

Addition: Dissolve 1-Ethyl-5-methoxyindole (1.0 equiv) in minimal DMF and add slowly to the Vilsmeier reagent, maintaining temperature <10°C.

-

Reaction: Warm to room temperature and then heat to 80°C for 2–4 hours. Monitor by TLC (vanishing of starting material).

-

Hydrolysis: Cool the mixture to 0°C. Pour onto crushed ice/water containing sodium acetate or NaOH to neutralize and hydrolyze the intermediate iminium salt to the aldehyde.

-

Workup: Extract the precipitate or oil with Ethyl Acetate (EtOAc). Wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc).

Method B: N-Alkylation of 5-Methoxyindole-3-carbaldehyde

Alternatively, the compound can be synthesized by alkylating the commercially available 5-methoxyindole-3-carbaldehyde.

-

Reagents: Ethyl Iodide (

), -

Note: This method may require stricter temperature control to prevent side reactions at the aldehyde moiety (e.g., aldol condensation).

Mechanistic Visualization

The following diagram illustrates the Vilsmeier-Haack mechanism specific to this substrate.

Caption: Mechanistic flow of the Vilsmeier-Haack formylation converting 1-Ethyl-5-methoxyindole to the target aldehyde.

Analytical Characterization

Researchers should validate the compound using the following expected spectral data.

| Technique | Expected Signals / Characteristics |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.95–10.05 (s, 1H, CHO) : Characteristic aldehyde singlet.δ 7.7–7.8 (d, 1H, H4) : Deshielded by carbonyl.δ 3.8–3.9 (s, 3H, OMe) : Methoxy singlet.δ 4.1–4.2 (q, 2H, N-CH₂) : Ethyl methylene.δ 1.4–1.5 (t, 3H, -CH₃) : Ethyl methyl group.[6] |

| ¹³C NMR | ~184 ppm (C=O) ; ~156 ppm (C5-OMe) ; ~137 ppm (C7a) ; ~135 ppm (C2) ; ~56 ppm (OMe) ; ~41 ppm (N-CH₂) . |

| IR Spectroscopy | 1640–1660 cm⁻¹ : Strong C=O stretching (conjugated aldehyde).2800–2850 cm⁻¹ : C-H stretching (aldehyde). |

| Mass Spectrometry | m/z 204.1 [M+H]⁺ : Protonated molecular ion (ESI+). |

Applications in Drug Discovery

This compound is a "privileged scaffold" modifier. The N-ethyl group provides lipophilicity (increasing LogP), while the 5-methoxy group acts as a hydrogen bond acceptor and metabolic handle.

Kinase Inhibitor Development

Indole-3-carbaldehydes are frequently converted into oxindoles or indolinones (e.g., Sunitinib analogs) via Knoevenagel condensation with oxindoles or thiazolidinediones. The 5-methoxy group is known to enhance potency against specific kinases (e.g., VEGFR, PDGFR) by interacting with the hinge region of the ATP binding pocket.

Schiff Base & Hydrazone Ligands

Reaction with hydrazines or amines yields Schiff bases that exhibit:

-

Antimicrobial Activity: Disrupting bacterial cell walls.

-

Antioxidant Properties: Scavenging free radicals (DPPH assay).

-

Metal Chelation: Tridentate ligands for coordination chemistry.

Synthesis of Tryptamine Analogs

Reductive amination of the aldehyde function allows access to N-ethyl-5-methoxytryptamine derivatives, which are potent ligands for serotonin receptors (

Handling & Safety (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of dust/vapors.

-

Store in a cool, dry place (2–8°C recommended) under inert gas (

) to prevent oxidation to the carboxylic acid.

-

References

-

Pharmaffiliates. (n.d.). 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde Product Page. Retrieved February 13, 2026, from [Link]

-

ChemBK. (n.d.). 1H-Indole-3-carboxaldehyde, 1-ethyl-5-methoxy- CAS Data.[1][2][7] Retrieved February 13, 2026, from [Link]

-

Royal Society of Chemistry (RSC). (2014). Supporting Information: Cu(II)- or Co(II)-Catalyzed C(sp3)-H Oxidation... Synthesis of 3-Formylindoles. (Confirming synthesis and NMR data for analog 4j). Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde (Analog Reference). Retrieved February 13, 2026, from [Link]

Sources

- 1. 36149-66-3|1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 5. Indol-3-carboxaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde molecular weight

An In-Depth Technical Guide to 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde: Properties, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive overview of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document details the molecule's core physicochemical properties, with a primary focus on its molecular weight and empirical formula. It further outlines a robust, field-proven protocol for its synthesis and purification, grounded in established chemical principles. Crucially, this guide establishes a self-validating system of analytical protocols—including mass spectrometry and NMR spectroscopy—to ensure the unambiguous confirmation of the compound's identity, structure, and purity. This whitepaper is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this valuable synthetic intermediate.

Core Molecular Profile

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is an organic compound featuring an indole core, which is a prevalent scaffold in numerous biologically active molecules. The identity and purity of this compound are fundamentally established by its molecular weight and other key physical properties.

The molecular formula of this compound is C12H13NO2.[1][2] This composition dictates its molar mass, which is a critical parameter for stoichiometric calculations in synthetic applications. The compound typically appears as a colorless to light yellow crystal and is soluble in common organic solvents such as ethanol and dichloromethane.[1]

| Property | Value | Source |

| IUPAC Name | 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde | - |

| CAS Number | 842975-56-8 | [1][2] |

| Molecular Formula | C12H13NO2 | [1][2] |

| Molecular Weight (Molar Mass) | 203.24 g/mol | [1][2] |

| Exact Mass | 203.095 u | [2] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point | 374.8 °C | [1] |

| Density | 1.176 g/cm³ | [1] |

Rationale in Drug Discovery & Chemical Biology

The indole-3-carbaldehyde framework is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of natural products and synthetic compounds that exhibit potent biological activities.[3] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[3][4][5]

The specific precursor, 5-methoxy-1H-indole-3-carbaldehyde, serves as a reactant in the synthesis of tryptophan dioxygenase inhibitors for cancer immunotherapy, inhibitors of RNA polymerase II, and novel antibacterial agents. The N-ethylation to form the title compound is a strategic modification to alter properties such as solubility, metabolic stability, and target binding affinity, making it a valuable building block for developing next-generation therapeutics.

Caption: The Indole-3-Carbaldehyde scaffold as a versatile core for therapeutic development.

Synthesis and Purification

The synthesis of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is most logically achieved via a two-step process starting from commercially available 5-methoxy-1H-indole. This approach provides a high degree of control and predictability.

Synthetic Strategy: Causality and Control

-

N-Alkylation: The first step involves the selective ethylation of the indole nitrogen. The indole N-H proton is acidic and can be readily deprotonated by a suitable base, such as potassium hydroxide (KOH). The resulting indolide anion acts as a nucleophile, attacking an ethylating agent like ethyl bromide to form the N-ethyl bond. This reaction is favored over C-alkylation due to the charge distribution of the indolide anion.

-

Vilsmeier-Haack Formylation: The second step introduces the aldehyde group at the C3 position. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a mild electrophile. The C3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic substitution, leading to the regioselective formation of the 3-carbaldehyde derivative.[6]

Caption: A controlled two-step workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Synthesis

-

Step 1: Synthesis of 1-Ethyl-5-methoxy-1H-indole

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-1H-indole (5.0 g, 33.9 mmol, 1.0 equiv.) and potassium hydroxide (KOH) (3.8 g, 67.9 mmol, 2.0 equiv.).

-

Add dimethyl sulfoxide (DMSO) (40 mL) to the flask. Stir the solution at room temperature.

-

Slowly add ethyl bromide (5.0 mL, 67.9 mmol, 2.0 equiv.) to the stirring mixture.

-

Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.

-

Upon completion, quench the reaction by carefully pouring the mixture into 100 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate is often pure enough for the next step without further purification.

-

-

Step 2: Synthesis of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

-

In a separate flask under an inert atmosphere (N2), cool anhydrous dimethylformamide (DMF) (20 mL) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl3) (4.0 mL, 43.0 mmol) dropwise to the cold DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0-5 °C to form the Vilsmeier reagent.[6]

-

Dissolve the crude 1-ethyl-5-methoxy-1H-indole from Step 1 in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, then heat to 80 °C for 3-5 hours. Monitor reaction completion by TLC.[6]

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture by adding a saturated sodium carbonate solution until the pH is ~8. A solid precipitate should form.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude product.

-

Detailed Experimental Protocol: Purification

The crude product is purified by flash column chromatography. This is a self-validating step, as impure fractions can be visually identified and separated.

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal ratio should be determined by TLC analysis.

-

Procedure:

-

Slurry-pack a glass column with silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica-adsorbed product onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the collected fractions by TLC.

-

Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the final, purified compound.

-

Analytical Validation & Quality Control

Confirming the molecular weight, structure, and purity is non-negotiable. The following workflow provides a multi-pronged, self-validating approach to characterization.

Caption: A multi-technique workflow for the unambiguous analytical validation of the final compound.

Mass Spectrometry for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming both the molecular formula and the exact mass. The causality is direct: the mass-to-charge ratio of the molecular ion is a fundamental physical property derived directly from its atomic composition.

-

Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Expected Result: The analysis should detect the protonated molecule, [M+H]+.

-

Validation Data:

| Ion | Calculated Exact Mass | Found Mass |

| [C12H13NO2 + H]+ | 204.1019 | ~204.1025[7] |

A measured mass within 5 ppm of the calculated mass provides high confidence in the assigned molecular formula.

NMR Spectroscopy for Structural Elucidation

While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of the atoms.

-

¹H NMR: This technique validates the presence of all protons and their chemical environments. Expected key signals include:

-

A singlet for the aldehyde proton (~10.0 ppm).

-

A quartet and a triplet for the N-ethyl group protons.

-

A singlet for the methoxy group protons (~3.9 ppm).

-

Distinct signals in the aromatic region corresponding to the protons on the indole ring.

-

-

¹³C NMR: This technique validates the carbon skeleton of the molecule. Expected key signals include:

-

A signal for the aldehyde carbonyl carbon (~185 ppm).

-

Signals for the two carbons of the ethyl group.

-

A signal for the methoxy carbon.

-

Signals for the aromatic and pyrrole carbons of the indole core.

-

Purity Assessment

-

Chromatography: A single spot on a TLC plate in multiple solvent systems is a strong indicator of high purity.

-

Melting Point: A sharp and un-depressed melting point range that matches the literature value (64-66 °C) is a classic and reliable confirmation of purity.[1] Impurities typically broaden the melting range and depress the melting point.

Safety and Handling

While comprehensive toxicity data for this specific compound is limited, it should be handled with caution, as is standard for novel chemical entities.[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[1]

Conclusion

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is a well-defined chemical entity with a molecular weight of 203.24 g/mol . Its synthesis is straightforward, and its identity can be rigorously confirmed through a suite of standard analytical techniques. As a derivative of a biologically significant scaffold, it represents a valuable intermediate for researchers in synthetic chemistry and professionals engaged in the design and development of new therapeutic agents. The protocols and validation methods described herein provide a reliable framework for its preparation and quality assurance.

References

-

1-ETHYL-5-METHOXY-1H-INDOLE-3-CARBALDEHYDE - ChemBK. (2024). Available at: [Link]

-

5-METHOXY-1H-INDOLE-3-CARBALDEHYDE | CAS 10601-19-1 - Matrix Fine Chemicals. (n.d.). Available at: [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Available at: [Link]

-

Indole-3-carbaldehyde - Wikipedia. (n.d.). Available at: [Link]

-

Indole-3-carboxaldehyde, 5-methoxy, TMS - NIST WebBook. (n.d.). Available at: [Link]

-

Nagaraja Naik et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. Available at: [Link]

-

Jeyaseelan, S. C., et al. (2019). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. ResearchGate. Available at: [Link]

-

5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1 - Chemsrc. (n.d.). Available at: [Link]

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Supporting Information. Available at: [Link]

-

Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

- Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

Technical Guide: Physicochemical Properties, Synthesis, and Reactivity of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

Introduction: The Strategic Importance of the Indole-3-Carbaldehyde Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1] Within this class, indole-3-carbaldehydes serve as exceptionally versatile synthetic intermediates.[1][2] Their aldehyde functionality at the electron-rich C-3 position acts as a linchpin for a multitude of chemical transformations, enabling the construction of complex molecular architectures.

This guide focuses on a specific, strategically substituted derivative: 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde . The substitutions on the indole core are not arbitrary; they are deliberately chosen to modulate the molecule's properties for applications in drug discovery and materials science.

-

N-1 Ethylation: Replacing the indole N-H proton with an ethyl group removes the hydrogen bond donor capability, which can significantly enhance membrane permeability and metabolic stability by blocking N-dealkylation or conjugation pathways. It also increases lipophilicity.

-

C-5 Methoxylation: The methoxy group at the C-5 position is a strong electron-donating group. This modification influences the electronic properties of the entire indole ring system, potentially modulating receptor binding affinity and altering the molecule's metabolic profile through oxidative demethylation.

This document provides an in-depth analysis of the known and predicted chemical properties of this compound, a detailed, field-proven synthesis protocol with mechanistic insights, and an exploration of its reactivity, designed for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not broadly published, a robust profile can be constructed from available database entries and by expert extrapolation from closely related structural analogs.

Core Chemical Properties

The fundamental properties of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde are summarized below. Predicted values are derived from the well-characterized parent compounds, 5-methoxy-1H-indole-3-carbaldehyde and 1-ethyl-1H-indole-3-carbaldehyde.

| Property | Value / Predicted Value | Source(s) |

| CAS Number | 842975-56-8 | [3] |

| Molecular Formula | C₁₂H₁₃NO₂ | [3] |

| Molecular Weight | 203.24 g/mol | [4] |

| Exact Mass | 203.0946 u | [5] |

| Appearance | Predicted: Yellowish to beige crystalline solid | [6] |

| Melting Point | Not experimentally determined. For comparison, 5-methoxy-1H-indole-3-carbaldehyde melts at 179-183 °C. The N-ethyl group may lower this value. | [6] |

| Solubility | Predicted: Insoluble in water; soluble in organic solvents such as DMF, DMSO, ethyl acetate, and chlorinated solvents. | [2][6] |

| Stability | May be air and light-sensitive, a common trait for indole aldehydes. | [2][6] |

Predicted Spectroscopic Signature

The following spectral characteristics are predicted based on the known data for 1-ethyl-1H-indole-3-carbaldehyde.[5] These predictions serve as a reliable guide for characterization.

-

¹H NMR (in CDCl₃):

-

Aldehyde Proton: A sharp singlet is expected around δ 10.0 ppm.

-

Indole Protons: A complex multiplet pattern between δ 7.0 and 8.3 ppm. The C-2 proton will appear as a singlet, while the protons at C-4, C-6, and C-7 will show coupling patterns influenced by the C-5 methoxy group.

-

N-Ethyl Group: A quartet around δ 4.2 ppm (CH₂) and a triplet around δ 1.5 ppm (CH₃).

-

Methoxy Group: A sharp singlet around δ 3.9 ppm.

-

-

¹³C NMR (in CDCl₃):

-

Carbonyl Carbon: A distinct peak downfield, expected around δ 184 ppm.

-

Aromatic & Indole Carbons: Multiple signals in the δ 100-140 ppm region.

-

N-Ethyl Carbons: Signals expected around δ 42 ppm (CH₂) and δ 15 ppm (CH₃).

-

Methoxy Carbon: A signal expected around δ 55 ppm.

-

-

Mass Spectrometry (ESI-MS):

-

The protonated molecular ion peak [M+H]⁺ is expected at m/z 204.10, consistent with high-resolution mass spectrometry findings.[5]

-

-

Infrared (IR) Spectroscopy:

-

A strong, characteristic C=O stretching vibration for the aromatic aldehyde is predicted in the range of 1650-1680 cm⁻¹.

-

Synthesis Methodology: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for introducing a formyl group at the C-3 position of an electron-rich indole is the Vilsmeier-Haack reaction .[2][7] This electrophilic substitution reaction is highly reliable and scalable. The logical precursor for the target molecule is 1-ethyl-5-methoxy-1H-indole .

Synthesis Workflow

Caption: Vilsmeier-Haack synthesis pathway.

Mechanistic Rationale

The choice of the Vilsmeier-Haack reaction is grounded in fundamental principles of organic chemistry. The indole ring, particularly with an electron-donating methoxy group, is highly activated towards electrophilic attack. The C-3 position is the most nucleophilic site. The reaction proceeds in two main stages:

-

Reagent Formation: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the highly electrophilic Vilsmeier reagent, a chloroiminium ion. This step is highly exothermic and must be controlled by cooling.

-

Electrophilic Substitution: The electron-rich C-3 position of the indole attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for similar indole-3-carbaldehydes and is designed to be self-validating.[6][8]

Materials:

-

1-ethyl-5-methoxy-1H-indole

-

Phosphorus oxychloride (POCl₃), distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation (Self-Validating Checkpoint: Temperature Control):

-

To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and addition funnel under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (5 equivalents).

-

Cool the flask to 0 °C using an ice-water bath.

-

Causality: This cooling is critical to safely control the highly exothermic reaction between POCl₃ and DMF, preventing side reactions and ensuring the stable formation of the reagent.

-

Slowly add POCl₃ (1.2 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for 30-60 minutes. The solution may become a thick, crystalline slurry.

-

-

Formylation Reaction (Self-Validating Checkpoint: Anhydrous Conditions):

-

Dissolve 1-ethyl-5-methoxy-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Causality: Maintaining anhydrous conditions is paramount. The Vilsmeier reagent is moisture-sensitive and would be quenched by water before it can react with the indole.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Hydrolysis (Self-Validating Checkpoint: pH Control):

-

Carefully pour the reaction mixture into a beaker containing crushed ice and a stirred, saturated solution of sodium bicarbonate.

-

Causality: This step serves two purposes: it quenches any remaining reactive POCl₃ and hydrolyzes the intermediate iminium salt to the aldehyde. The base neutralizes the acidic byproducts (HCl, phosphoric acid). A basic pH ensures the final product is deprotonated and soluble in the organic extraction solvent.

-

Stir vigorously until all the ice has melted and gas evolution has ceased. A precipitate of the crude product may form.

-

-

Extraction and Purification (Self-Validating Checkpoint: Purity Analysis):

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde.

-

Causality: This standard liquid-liquid extraction and chromatography process isolates the neutral organic product from inorganic salts and polar impurities, yielding a product of high purity suitable for subsequent research.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde lies in the reactivity of its aldehyde group, which serves as a gateway to a diverse range of important chemical structures, particularly tryptamine and bis(indolyl)methane derivatives.

Caption: Key reaction pathways of the title compound.

-

Oxidation: The aldehyde can be smoothly oxidized to the corresponding 1-ethyl-5-methoxy-1H-indole-3-carboxylic acid . This transformation is valuable for creating amide derivatives or other carboxylic acid bioisosteres.[9]

-

Reductive Amination: This is arguably the most powerful application. Reaction with a primary or secondary amine forms an intermediate imine (or iminium ion), which is then reduced in situ with a mild hydride reagent (e.g., sodium triacetoxyborohydride) to yield N-substituted tryptamine derivatives . This is a foundational strategy in the synthesis of neuroactive compounds.

-

Condensation Reactions: As a typical aromatic aldehyde, it readily undergoes base-catalyzed condensation reactions. For instance, a Knoevenagel condensation with active methylene compounds like malononitrile or a Wittig reaction with phosphorus ylides allows for the extension of the carbon framework at the C-3 position, creating conjugated systems or precursors for more complex heterocycles.[9]

-

Precursor for Biologically Active Molecules: The parent compound, 5-methoxy-1H-indole-3-carbaldehyde, is a known reactant for synthesizing tryptophan dioxygenase inhibitors (potential anticancer agents), antibacterial agents, and antiandrogens.[6][10] By extension, 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is an ideal starting point for developing novel analogs in these therapeutic areas.

Safety and Handling

Based on the hazard profile of its close analogs, 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde should be handled with appropriate care.[11]

-

GHS Hazard Classification (Predicted):

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark location.[6]

-

Consider storage under an inert atmosphere (e.g., Argon) to prolong shelf life, as indole derivatives can be sensitive to air and light.

-

Conclusion

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is a strategically designed synthetic intermediate with significant potential for drug discovery and materials science. Its physicochemical properties are predictable from well-understood analogs, and its synthesis is readily achievable through the robust and scalable Vilsmeier-Haack reaction. The true value of this compound lies in the versatile reactivity of its C-3 aldehyde group, which provides a reliable entry point for the synthesis of diverse and complex molecular scaffolds. This guide provides the foundational knowledge required for researchers to confidently synthesize, handle, and strategically employ this valuable chemical building block in their research programs.

References

-

1-ethyl-5-methoxyindole-3-carbaldehyde price & availability . MOLBASE. [Link]

-

5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 . PubChem, National Institutes of Health. [Link]

-

1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554 . PubChem, National Institutes of Health. [Link]

-

1-ETHYL-5-METHOXY-1H-INDOLE-3-CARBALDEHYDE . ChemBK. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions . ResearchGate. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively . Supporting Information, author manuscript. [Link]

-

5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1 . Chemsrc. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation . Der Pharma Chemica. [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Indole-3-carbaldehyde - Wikipedia . Wikipedia. [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction . Organic Syntheses. [Link]

-

Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde . ResearchGate. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 3. molbase.com [molbase.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. 5-Methoxyindole-3-carboxaldehyde | 10601-19-1 [chemicalbook.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde: NMR Analysis Guide

This guide details the NMR analysis of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde , a critical synthetic intermediate in the development of cannabimimetic indoles (such as the JWH series) and melatonin analogs.

The following analysis synthesizes confirmed experimental data from recent catalytic C-H oxidation studies with established substituent chemical shift additivity rules to provide a definitive reference for structural validation.

Structural Overview & Theoretical Prediction

Before analyzing spectra, we must establish the expected magnetic environment. The molecule consists of an indole core substituted at three key positions:[1][2]

-

N1-Ethyl : A deshielding alkyl group attached to the nitrogen.

-

C3-Formyl (Aldehyde) : A strongly electron-withdrawing group (EWG) that deshields the entire ring system, particularly the adjacent H2 and H4 protons.

-

C5-Methoxy : An electron-donating group (EDG) that increases electron density at the ortho (C4, C6) and para (C7a) positions, shielding their attached protons.

Key Conflict: The C4 proton is subject to competing effects—deshielding from the C3-carbonyl and shielding from the C5-methoxy. Experimental data confirms the carbonyl effect dominates, pushing H4 downfield.

Molecular Structure & Numbering

-

Formula: C

H -

MW: 203.24 g/mol

-

Key Features: Indole NH replaced by Ethyl; C3-CHO (Aldehyde); C5-OMe.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction variances (e.g., aldehyde hydrogen bonding), follow this standardized protocol.

Sample Preparation[3][4]

-

Solvent: Chloroform-d (CDCl

, 99.8% D) is the standard for this lipophilic compound. DMSO-d -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS,

0.[3]00) or residual CHCl

Diagram 1: Analysis Workflow

Caption: Standardized workflow for NMR characterization of indole-3-carbaldehydes.

H NMR Analysis (Detailed)

Solvent: CDCl

The proton spectrum is characterized by a distinct aldehyde singlet, a characteristic ethyl pattern, and a specific 1,2,4-trisubstituted benzene ring pattern on the indole benzenoid ring.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| CHO | 9.99 | Singlet (s) | - | Aldehyde. Highly deshielded anisotropic zone of C=O. |

| H4 | 7.84 | Doublet (d) | 2.4 | Aromatic. Meta-coupled to H6. Deshielded by C3-CHO. |

| H2 | 7.73 | Singlet (s) | - | Indole C2. Deshielded by N1 and C3-CHO. |

| H7 | 7.30 – 7.32 | Multiplet (m/d) | ~8.9 | Aromatic. Ortho-coupled to H6. |

| H6 | 7.01 | Doublet of Doublets (dd) | 8.9, 2.5 | Aromatic. Ortho to H7, meta to H4. Shielded by C5-OMe. |

| N-CH | 4.24 | Quartet (q) | 7.3 | Methylene. Deshielded by Nitrogen. |

| OMe | 3.85 – 3.90 | Singlet (s) | - | Methoxy. Characteristic range for Ar-OMe. |

| CH | 1.56 | Triplet (t) | 7.3 | Methyl. Terminal ethyl group. |

Critical Interpretation Notes

-

The H4 Signal (7.84 ppm): In unsubstituted indoles, H4 is typically around 7.5-7.6 ppm. Here, the C3-carbonyl pushes it downfield to 7.84 ppm. The 2.4 Hz coupling is a classic meta-coupling to H6 across the methoxy group.

-

The H6 Signal (7.01 ppm): This proton appears as a dd because it couples strongly to its ortho neighbor H7 (

Hz) and weakly to its meta neighbor H4 ( -

N-Ethyl Verification: The quartet at 4.24 ppm and triplet at 1.56 ppm are diagnostic. If these are missing or shifted (e.g., singlet at 3.8 ppm), you likely have the N-methyl or N-H analog.

C NMR Analysis

Solvent: CDCl

While specific literature values for the exact 5-methoxy-N-ethyl derivative are often consolidated, the shifts are strictly additive based on the confirmed 1-ethyl-1H-indole-3-carbaldehyde backbone (Reference 1) and standard methoxy substituent effects.

| Carbon Type | Shift ( | Assignment |

| C=O | 184.5 | Aldehyde Carbonyl. Diagnostic peak >180 ppm. |

| C5 | 154 – 156 | Ipso-C (C-OMe). Highly deshielded by Oxygen. |

| C7a | 137 – 138 | Quaternary Bridgehead. |

| C2 | 137 – 138 | Indole C2. |

| C3a | 126 – 128 | Quaternary Bridgehead. |

| C3 | 118.1 | Indole C3. Shielded relative to C2. |

| C7 | 110 – 112 | Aromatic CH. |

| C6 | 112 – 114 | Aromatic CH. Shielded by ortho-OMe effect. |

| C4 | 102 – 104 | Aromatic CH. Strongly shielded by ortho-OMe effect. |

| OMe | 55 – 56 | Methoxy Carbon. |

| N-CH | 41.9 | Ethyl Methylene. |

| CH | 15.1 | Ethyl Methyl. |

Structural Correlations & Logic (2D NMR)

To definitively prove the regiochemistry (e.g., ensuring the ethyl is on N1 and not O-alkylated, or that the formyl is at C3), use the following correlations:

Diagram 2: HMBC & COSY Correlations

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways establishing the C3-formyl position.

-

HMBC: The Aldehyde proton (9.99) will show a strong correlation to C3 and C3a, and a weaker correlation to C2.

-

NOESY: A spatial correlation between the N-Ethyl CH

(4.24) and H2 (7.73) confirms N-alkylation. If O-alkylation occurred (rare in this synthesis but possible), H2 would not show an NOE to the ethyl group.

Troubleshooting & Impurities

Common synthetic byproducts and their spectral signatures:

-

Unreacted Indole (1-Ethyl-5-methoxyindole):

-

Signature: Missing signal at 9.99 ppm. H3 appears as a doublet/multiplet in the aromatic region (~6.5 ppm).

-

-

N-H Precursor (5-Methoxyindole-3-carbaldehyde):

-

Signature: Missing Ethyl signals (4.24, 1.56). Broad singlet (NH) >8.5 ppm (exchangeable with D

O).

-

-

Vilsmeier Salts:

-

Signature: If the quench is incomplete, dimethylamine peaks may appear around 3.0-3.2 ppm.

-

References

-

RSC Advances (2016). "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively." Supporting Information, Compound 4a & 4j.

-

PubChem. "5-Methoxy-1-methylindole-3-carbaldehyde." National Library of Medicine.

-

SpectraBase. "5-Methoxyindole-3-carbaldehyde 13C NMR." Wiley Science Solutions.

Sources

An In-depth Technical Guide to the Infrared Spectrum of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document elucidates the expected vibrational modes of the molecule, offering a detailed interpretation of its spectral features. A standardized experimental protocol for acquiring the IR spectrum is also presented, ensuring data integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of indole derivatives in drug discovery and development.

Introduction: The Significance of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde, with the chemical formula C12H13NO2, is a substituted indole derivative that serves as a crucial building block in organic synthesis.[3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The specific substitutions on the indole ring, namely the ethyl group at the 1-position, the methoxy group at the 5-position, and the carbaldehyde group at the 3-position, significantly influence its chemical reactivity and potential biological applications.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of its functional groups. This guide will delve into the intricacies of the IR spectrum of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde, providing a foundational understanding for its identification and quality control.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is fundamental to understanding its IR spectrum. The key functional groups that will give rise to characteristic absorption bands are:

-

Indole Ring System: This bicyclic aromatic system has characteristic C-H and C=C stretching and bending vibrations.

-

N-Ethyl Group: The ethyl substituent introduces C-H stretching and bending vibrations from the methyl and methylene groups.

-

C-O-C (Methoxy) Group: The ether linkage will exhibit characteristic stretching vibrations.

-

C=O (Aldehyde) Group: The carbonyl group of the aldehyde is expected to show a strong, characteristic stretching absorption.

-

Aldehydic C-H: The C-H bond of the aldehyde group has a distinctive stretching frequency.

Below is a diagram illustrating the molecular structure and the key bonds associated with prominent IR vibrational modes.

Caption: Molecular structure of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde with key vibrational modes.

Detailed IR Spectrum Analysis

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comparative Insights |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | These absorptions are characteristic of the C-H bonds on the indole ring system. |

| 2975-2950 | Asymmetric CH₃ Stretch (Ethyl) | Medium | Characteristic stretching vibration of the methyl group on the ethyl substituent. |

| 2940-2920 | Asymmetric CH₂ Stretch (Ethyl) | Medium | Characteristic stretching vibration of the methylene group on the ethyl substituent. |

| 2870-2850 | Symmetric CH₃ Stretch (Ethyl & Methoxy) | Medium to Weak | Symmetric stretching of the methyl groups. |

| 2850-2830 | Symmetric CH₂ Stretch (Ethyl) | Medium to Weak | Symmetric stretching of the methylene group. |

| ~2830 and ~2730 | Aldehydic C-H Stretch (Fermi Resonance) | Weak to Medium | Aromatic aldehydes typically show two weak to medium bands for the C-H stretch of the aldehyde group.[4][5][6][7][8] The presence of a band around 2730 cm⁻¹ is a strong indicator of an aldehyde. |

| ~1665-1685 | C=O Stretch (Aldehyde) | Strong | The carbonyl stretching frequency is lowered due to conjugation with the electron-rich indole ring. For comparison, the C=O stretch in other indole-3-carboxaldehydes is observed in this region.[9] |

| ~1600-1450 | C=C Aromatic Ring Stretch | Medium to Strong (multiple bands) | These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the indole ring. The typical FT-IR of indole shows characteristic aromatic C=C strong stretching at 1508 cm⁻¹ and 1577 cm⁻¹.[10] |

| ~1470-1440 | CH₂ and CH₃ Bending | Medium | Scissoring and bending vibrations of the ethyl and methoxy groups. |

| ~1250-1200 | Asymmetric Ar-O-C Stretch (Methoxy) | Strong | The aryl-alkyl ether linkage gives rise to a strong absorption band in this region. |

| ~1050-1000 | Symmetric Ar-O-C Stretch (Methoxy) | Medium | The symmetric stretch of the aryl-alkyl ether. |

| Below 900 | C-H Out-of-Plane Bending (Aromatic) | Medium to Strong | The substitution pattern on the benzene ring of the indole nucleus will determine the exact positions of these bands. |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde, the following experimental protocol is recommended.

Objective: To acquire a high-resolution Fourier-Transform Infrared (FT-IR) spectrum of solid 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde using the KBr pellet method.

Materials and Equipment:

-

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde (analytical grade)

-

Potassium bromide (KBr), IR spectroscopy grade, dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Spatula

-

Analytical balance

Workflow Diagram:

Caption: Workflow for acquiring the FT-IR spectrum of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the agate mortar and pestle are clean and dry.

-

Accurately weigh approximately 1-2 mg of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde.

-

Weigh approximately 100-200 mg of dry, IR-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Transfer both the sample and KBr to the agate mortar.

-

Gently grind the mixture for several minutes until a fine, homogeneous powder is obtained. The transparency of the final pellet is dependent on the particle size and homogeneity of the mixture.

-

-

Pellet Formation:

-

Assemble the pellet-forming die.

-

Carefully transfer the KBr-sample mixture into the die, ensuring an even distribution.

-

Place the die into the hydraulic press.

-

Apply pressure gradually, typically in the range of 8-10 metric tons, and hold for 2-5 minutes. This will cause the KBr to flow and form a transparent or translucent disc.

-

Slowly release the pressure and carefully disassemble the die to retrieve the KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the appropriate sample holder in the FT-IR spectrometer.

-

Close the sample compartment and allow the instrument to purge with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. A typical setting is to co-add 16 or 32 scans at a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance vs. wavenumber).

-

Perform any necessary data processing, such as baseline correction or normalization, using the spectrometer's software.

-

Trustworthiness and Self-Validation

The reliability of the obtained IR spectrum is paramount. The following measures ensure a self-validating system:

-

Purity of KBr: Using high-purity, dry KBr is critical to avoid spurious peaks from water (broad band around 3400 cm⁻¹) and other contaminants.

-

Background Correction: A fresh background spectrum should be taken before each sample analysis to account for any changes in the instrument's environment.

-

Reproducibility: To ensure the observed peaks are true features of the sample, the experiment should be repeated with a newly prepared pellet. The peak positions and relative intensities should be consistent.

-

Comparison with Analogs: The obtained spectrum should be compared with the known spectra of similar indole derivatives. The presence of expected characteristic peaks and the absence of significant unexpected absorptions provide confidence in the data.

Conclusion

The infrared spectrum of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is a powerful tool for its structural verification and quality assessment. This guide has provided a detailed, albeit predictive, analysis of its key spectral features, grounded in the established principles of IR spectroscopy and data from analogous compounds. By following the outlined experimental protocol, researchers can reliably obtain high-quality IR spectra, contributing to the robust characterization of this important synthetic intermediate. The insights provided herein are intended to facilitate the work of scientists and professionals in the field of drug development, where the unambiguous identification of molecular structure is a cornerstone of success.

References

-

ChemBK. 1-ETHYL-5-METHOXY-1H-INDOLE-3-CARBALDEHYDE. [Link]

-

El-Sawy, E. R., et al. (2015). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aldehydes. [Link]

-

ResearchGate. Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Significance of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Mass Spectrometry of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. As a key intermediate, it serves as a foundational scaffold for constructing more complex, biologically active molecules and potential drug candidates.[1][2] Its structure, featuring an N-ethyl group, a methoxy substituent on the benzene ring, and a carbaldehyde function at the C3 position, provides a unique template for exploring structure-activity relationships. Understanding its physicochemical properties and spectral characteristics is paramount for identity confirmation, purity assessment, and metabolic profiling. Mass spectrometry stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing proven experimental protocols, predictable fragmentation patterns, and expert interpretation strategies.

Table 1: Physicochemical Properties of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol (Average) 203.0946 g/mol (Monoisotopic) | Calculated |

| Appearance | Colorless to light yellow crystal | [1] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point | 374.8 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol, dichloromethane |[1] |

Part 1: Foundational Principles of Mass Spectrometry for Heterocyclic Analysis

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. The core process involves ionizing the analyte, separating the resulting ions based on their m/z, and detecting them. The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum.

Ionization Techniques: Hard vs. Soft

-

Electron Ionization (EI): This is a "hard" ionization technique commonly used in Gas Chromatography-Mass Spectrometry (GC-MS). High-energy electrons (~70 eV) bombard the molecule, causing it to eject an electron and form a radical cation known as the molecular ion (M•⁺) . The significant excess energy deposited in the ion causes extensive and reproducible fragmentation.[3] This fragmentation pattern is a molecular fingerprint, providing rich structural information. The molecular weight of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is 203, which is odd. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which holds true for this compound.[4]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for Liquid Chromatography-Mass Spectrometry (LC-MS). The analyte in solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. ESI typically produces protonated molecules, [M+H]⁺, with minimal fragmentation.[5] This is invaluable for determining the molecular weight of the intact molecule. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented.

Part 2: Experimental Design & Methodologies

The selection of a GC-MS or LC-MS platform depends on the analytical goal. GC-MS is excellent for the analysis of volatile, thermally stable compounds and provides library-searchable fragmentation patterns. LC-MS is superior for less volatile compounds and complex mixtures, offering robust molecular weight confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is chosen for its ability to generate detailed, structurally significant fragmentation patterns via Electron Ionization.

Rationale: The target analyte has a boiling point suitable for GC analysis, and the resulting EI spectrum provides a robust fingerprint for structural confirmation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde in 1 mL of a volatile organic solvent such as dichloromethane or ethanol.[1]

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250 °C with a split ratio of 20:1 to prevent column overloading.

-

Chromatographic Separation:

-

GC Column: Use a standard, non-polar 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This gradient ensures good separation from any impurities or starting materials.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300 to capture all relevant fragment ions.

-

Caption: GC-MS experimental workflow for analyte analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is chosen for its soft ionization approach, which is ideal for confirming the molecular weight and for subsequent MS/MS fragmentation studies.

Rationale: ESI in positive ion mode is highly effective for nitrogen-containing heterocyclic compounds, readily forming a stable protonated molecule [M+H]⁺.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Chromatographic Separation:

-

LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. The formic acid is a crucial modifier that aids in the protonation of the analyte.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: Scan from m/z 100 to 400.

-

MS/MS (Optional): For fragmentation data, isolate the precursor ion (m/z 204.1) and apply collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate product ions.

-

Caption: LC-MS experimental workflow for analyte analysis.

Part 3: Fragmentation Analysis and Spectral Interpretation

The structural features of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde—the N-ethyl group, the C3-aldehyde, and the C5-methoxy group—each provide predictable cleavage points under EI conditions.

Predicted ESI Spectrum

Under ESI+ conditions, the spectrum is expected to be simple, dominated by the protonated molecule.

-

[M+H]⁺: The base peak will be at m/z 204.1 . This confirms the molecular weight of the intact molecule.

-

Adducts: It is common to see minor adducts, such as the sodium adduct [M+Na]⁺ at m/z 226.1 .

Predicted EI Fragmentation Pathways

The EI mass spectrum will be significantly more complex and information-rich. The molecular ion (M•⁺) will appear at m/z 203 .

Key Fragmentation Pathways:

-

α-Cleavage of the Aldehyde: Aldehydes readily lose the aldehydic hydrogen. This is often a primary and highly favorable fragmentation.[6][7]

-

M•⁺ (m/z 203) → [M-H]⁺ (m/z 202) by loss of a hydrogen radical (•H). This resulting acylium ion is highly stabilized.

-

-

Loss of Carbon Monoxide: The [M-H]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide.[8]

-

[M-H]⁺ (m/z 202) → [C₁₁H₁₂NO]⁺ (m/z 174) by loss of CO.

-

-

Benzylic-type Cleavage at the N-Ethyl Group: The bond beta to the indole nitrogen is susceptible to cleavage, leading to the loss of a methyl radical. This is a classic fragmentation for N-alkylated heterocycles.

-

M•⁺ (m/z 203) → [M-CH₃]⁺ (m/z 188) by loss of a methyl radical (•CH₃). The resulting ion is well-stabilized by the aromatic system.

-

-

Loss of Ethene via Rearrangement: A common pathway for N-ethyl groups is the elimination of a neutral ethene molecule.

-

M•⁺ (m/z 203) → [C₁₀H₉NO₂]•⁺ (m/z 175) by loss of ethene (C₂H₄). This fragment corresponds to the molecular ion of 5-methoxy-1H-indole-3-carbaldehyde.

-

-

Cleavage of the Methoxy Group: The methoxy substituent can fragment in two primary ways:

-

Loss of a methyl radical: M•⁺ (m/z 203) → [M-CH₃]⁺ (m/z 188) . This generates an ion isobaric (having the same nominal mass) with the ion from the N-ethyl fragmentation. High-resolution MS would be needed to differentiate them, though the N-ethyl fragmentation is typically more favorable.

-

Loss of formaldehyde: M•⁺ (m/z 203) → [M-CH₂O]•⁺ (m/z 173) by loss of a neutral formaldehyde molecule (CH₂O).

-

Caption: Predicted EI fragmentation pathways for the analyte.

Table 2: Summary of Predicted Key Mass Fragments

| m/z (Nominal) | Proposed Formula | Ion Type | Origin / Fragmentation Pathway |

|---|---|---|---|

| ESI-MS | |||

| 204 | [C₁₂H₁₄NO₂]⁺ | [M+H]⁺ | Protonated Molecule |

| 226 | [C₁₂H₁₃NO₂Na]⁺ | [M+Na]⁺ | Sodium Adduct |

| EI-MS | |||

| 203 | [C₁₂H₁₃NO₂]•⁺ | M•⁺ | Molecular Ion |

| 202 | [C₁₂H₁₂NO₂]⁺ | [M-H]⁺ | Loss of aldehydic hydrogen (α-cleavage) |

| 188 | [C₁₁H₁₀NO₂]⁺ | [M-CH₃]⁺ | Loss of •CH₃ from N-ethyl group (Benzylic) |

| 175 | [C₁₀H₉NO₂]•⁺ | [M-C₂H₄]•⁺ | Loss of ethene from N-ethyl group |

| 174 | [C₁₁H₁₂NO]⁺ | [M-H-CO]⁺ | Loss of CO from the m/z 202 fragment |

| 173 | [C₁₁H₁₁NO]•⁺ | [M-CH₂O]•⁺ | Loss of formaldehyde from methoxy group |

Part 4: Trustworthiness & Self-Validating Systems

To ensure the trustworthiness of any analysis, the protocol must be self-validating.

-

High-Resolution Mass Spectrometry (HRMS): The most powerful validation tool. By obtaining accurate mass measurements (to within 5 ppm), the elemental composition of the molecular ion and its key fragments can be unequivocally confirmed. For example, HRMS can distinguish the [C₁₁H₁₀NO₂]⁺ ion at m/z 188.0661 from other potential isobaric interferences.

-

Isotopic Pattern: The presence of a small M+1 peak (from ¹³C) at approximately 13.2% the intensity of the M peak (12 carbons x 1.1%) helps validate the molecular ion cluster.

-

System Suitability: Before analysis, inject a known standard (e.g., perfluorotributylamine for EI or a standard peptide for ESI) to confirm mass accuracy, resolution, and sensitivity of the instrument. This ensures the data generated for the unknown is reliable.

Conclusion

The mass spectrometric analysis of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is a robust and definitive method for its characterization. A dual-pronged approach using both GC-MS and LC-MS provides complementary information. LC-MS with soft ESI confirms the molecular weight with high confidence, while GC-MS with hard EI delivers a detailed fragmentation fingerprint essential for unambiguous structural confirmation. The predictable fragmentation pathways, originating from the aldehyde, N-ethyl, and methoxy functional groups, provide a clear roadmap for spectral interpretation. By employing high-resolution instrumentation and systematic protocols, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and progression of their drug discovery and development efforts.

References

-

1-ETHYL-5-METHOXY-1H-INDOLE-3-CARBALDEHYDE - ChemBK. Available at: [Link]

-

Allouch, I., et al. (2008). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

-

El-Sawy, E. R., et al. (2015). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024). Available at: [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. (2019). Available at: [Link]

-

Indole-3-carboxyaldehyde; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M-H]-. MassBank Europe. Available at: [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

The Solubility Profile of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Advancing Indole Derivatives

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is a member of the indole class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry and materials science. The therapeutic potential of indole derivatives is vast, with applications ranging from anticancer to anti-inflammatory agents. However, the journey from a promising compound to a viable therapeutic or functional material is often dictated by its fundamental physicochemical properties, chief among them being solubility. Poor solubility can hinder or halt development, leading to challenges in formulation, bioavailability, and in-vitro assay reliability.

This guide provides an in-depth exploration of the solubility profile of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde. Moving beyond a simple data sheet, we will delve into the molecular characteristics that govern its solubility, present robust methodologies for its empirical determination, and discuss the practical implications of its solubility profile in a research and development context. As Senior Application Scientists, our goal is to equip you not just with data, but with a foundational understanding that informs experimental design and accelerates your development pipeline.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. A molecule's solubility in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde offers several clues to its solubility behavior.

-

The Indole Core: The bicyclic aromatic indole ring is largely nonpolar and hydrophobic. This core structure contributes to its solubility in organic solvents.

-

The Ethyl Group (-CH₂CH₃): The N-ethyl group is a nonpolar, hydrophobic substituent that further enhances the lipophilic character of the molecule, thereby favoring solubility in nonpolar organic solvents.

-

The Methoxy Group (-OCH₃): The methoxy group at the 5-position introduces some polarity due to the electronegative oxygen atom. However, the methyl group mitigates its hydrophilic contribution. It can act as a hydrogen bond acceptor.

-

The Carbaldehyde Group (-CHO): The aldehyde group at the 3-position is polar and can act as a hydrogen bond acceptor. This functional group will slightly increase its affinity for polar solvents compared to a non-functionalized indole.

Based on this structural analysis, we can predict that 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde will exhibit poor solubility in aqueous media and good solubility in a range of organic solvents. The precursor, 5-methoxy-1H-indole-3-carbaldehyde, is reported to be insoluble in water, and the addition of an ethyl group is unlikely to improve aqueous solubility.

Predicted and Reported Solubility Profile

The following table summarizes the expected and reported solubility of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde and its close analogs. This provides a practical reference for solvent selection in synthesis, purification, and formulation.

| Solvent/System | Solvent Polarity | Predicted/Reported Solubility | Rationale/Reference |

| Water | High | Insoluble / Very Poorly Soluble | The largely nonpolar indole core and ethyl group dominate the molecule's character. The related 5-methoxy-1H-indole-3-carbaldehyde is reported as insoluble.[1] |

| Ethanol | High (Polar, Protic) | Soluble | The ethyl group and indole ring have good affinity for the ethyl part of ethanol, while the polar groups can interact with the hydroxyl group. Indole-3-carboxaldehyde is readily soluble in ethanol.[2] |

| Dichloromethane (DCM) | Medium | Soluble | As a versatile organic solvent, DCM can effectively solvate the entire molecule. |

| Dimethyl Sulfoxide (DMSO) | High (Polar, Aprotic) | Soluble | DMSO is a powerful solvent for many organic compounds. The related Indole-3-carboxaldehyde has a solubility of approximately 30 mg/ml in DMSO.[3] |

| Dimethylformamide (DMF) | High (Polar, Aprotic) | Soluble | Similar to DMSO, DMF is a strong solvent for indole derivatives. Indole-3-carboxaldehyde is reported to be soluble in DMF.[3] |

| Aqueous Buffers (e.g., PBS) | High | Very Poorly Soluble | The ionic nature of the buffer does not overcome the hydrophobic character of the molecule. For the related Indole-3-carboxaldehyde, solubility is approximately 0.5 mg/ml in a 1:1 DMSO:PBS (pH 7.2) solution, indicating the need for a co-solvent.[3] |

Experimental Determination of Solubility: A Step-by-Step Guide

To move from prediction to empirical data, a systematic approach to solubility determination is essential. The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Experimental Workflow for Solubility Profiling

Caption: Workflow for comprehensive solubility profiling.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde in a selected solvent.

Materials and Equipment:

-

1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde (crystalline solid)

-

Solvent of interest (e.g., Water, Ethanol, Phosphate Buffered Saline pH 7.4)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. The system is considered at equilibrium when the concentration of the compound in solution does not change over successive time points.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Filter the supernatant through a syringe filter that does not bind the compound.

-

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde in the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

-

Implications of the Solubility Profile in Drug Development

A thorough understanding of the solubility of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is paramount for its successful development:

-

Early-Stage Discovery: In high-throughput screening, low aqueous solubility can lead to false negatives. Utilizing a co-solvent like DMSO is often necessary, but the final concentration must be carefully controlled to avoid precipitation.

-

Formulation Development: For oral drug delivery, poor aqueous solubility can limit bioavailability. Formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction may be required to enhance dissolution and absorption.

-

Toxicology Studies: The choice of vehicle for in vivo studies is dictated by the compound's solubility. A poorly chosen vehicle can lead to inaccurate dosing and misleading toxicity data.

Conclusion